![molecular formula C22H32N2O6 B3949507 N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949507.png)
N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which plays a role in pain regulation, anxiety, and addiction.
Mechanism of Action
N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate acts as a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is activated by the endogenous peptide nociceptin/orphanin FQ. Activation of the NOP receptor can lead to the modulation of pain, anxiety, and addiction. This compound binds to the NOP receptor and prevents the activation of the receptor by nociceptin/orphanin FQ.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce anxiety-like behavior in rodents. In addition, NOP receptor antagonists may have potential as analgesic drugs for the treatment of chronic pain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the NOP receptor, which allows for the study of the specific role of the NOP receptor in pain regulation, anxiety, and addiction. However, one limitation is that further studies are needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the study of N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate. One direction is the study of the potential anxiolytic effects of NOP receptor antagonists in humans. Another direction is the study of the potential analgesic effects of NOP receptor antagonists in humans. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Scientific Research Applications
N-cyclopentyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has potential applications in the field of neuroscience. It is a selective antagonist of the NOP receptor, which plays a role in pain regulation, anxiety, and addiction. Studies have shown that NOP receptor antagonists can reduce anxiety-like behavior in rodents and may have potential as anxiolytic drugs. In addition, NOP receptor antagonists may have potential as analgesic drugs for the treatment of chronic pain.
properties
IUPAC Name |
N-cyclopentyl-1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-9-7-16(8-10-19)15-22-13-11-17(12-14-22)20(23)21-18-5-3-4-6-18;3-1(4)2(5)6/h7-10,17-18H,2-6,11-15H2,1H3,(H,21,23);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYUVRHZOZTCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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